3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride
Description
3-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted with a cyclobutyl group bearing a trifluoromethyl (–CF₃) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural feature in drug design for central nervous system (CNS) targets .
Properties
Molecular Formula |
C10H17ClF3N |
|---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
3-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(4-2-5-9)8-3-1-6-14-7-8;/h8,14H,1-7H2;1H |
InChI Key |
XQITWOQOCSHQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(CCC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride typically involves two key components:
- Introduction of the trifluoromethyl group onto a cyclobutyl ring , often starting from cyclobutane carboxylic acids or derivatives.
- Coupling or incorporation of the piperidine moiety , frequently via functionalization of piperidine derivatives or direct substitution reactions.
The hydrochloride salt form is usually obtained by treatment with hydrogen chloride after the base compound synthesis.
Synthesis of the Trifluoromethylcyclobutyl Fragment
A prominent and efficient method to prepare trifluoromethyl-substituted cyclobutanes involves the reaction of cyclobutane carboxylic acids with sulfur tetrafluoride (SF4) . This method is favored for its modularity and compatibility with various functional groups.
- The reaction is conducted in stainless steel autoclaves due to the corrosive and reactive nature of SF4.
- Typical conditions involve heating the mixture of the cyclobutane carboxylic acid, SF4, and a solvent such as trichloromethane (chloroform) or a mixture with anhydrous hydrofluoric acid to temperatures ranging from 85°C to 105°C for 3–4 hours.
- Post-reaction, by-products like thionyl difluoride are removed by alkali absorption, and the product is extracted and purified by distillation or crystallization.
This method yields trifluoromethylcyclobutyl intermediates in high purity and yields (approximately 77.9% to 80.6% yield based on starting acid).
Incorporation of the Piperidine Moiety
The piperidine ring is typically introduced or functionalized through reactions involving piperidine derivatives such as nipecotic acid or 4-piperidine carboxylic acid.
- For example, nipecotic acid can be converted into 3-(trifluoromethyl)piperidine derivatives by similar fluorination reactions using SF4 under controlled conditions.
- The coupling of the trifluoromethylcyclobutyl fragment with piperidine derivatives can be achieved via nucleophilic substitution or reductive amination strategies, although detailed protocols specific to 3-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride are less commonly reported and may require adaptation from related trifluoromethyl piperidine syntheses.
Formation of the Hydrochloride Salt
The hydrochloride salt is obtained by treating the free base of 3-[1-(Trifluoromethyl)cyclobutyl]piperidine with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically resulting in a stable crystalline salt suitable for handling and further pharmaceutical applications.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoromethylation of cyclobutane carboxylic acid | Cyclobutane carboxylic acid + SF4 + CHCl3 + HF (anhydrous) | 85–105 | 3–4 | 77.9–80.6 | Stainless steel autoclave, alkali neutralization, chloroform extraction, distillation |
| Conversion to trifluoromethyl piperidine derivative | Nipecotic acid + SF4 + CHCl3 + HF (anhydrous) | 95–105 | 3–4 | 80.1 | Similar fluorination approach, yields up to 80.1% |
| Salt formation | Free base + HCl (gas or solution) | Ambient | 1–2 | Quantitative | Conversion to hydrochloride salt for stability and isolation |
Chemical Reactions Analysis
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride. Key differences in pharmacology, pharmacokinetics (PK), and chemical properties are highlighted.
Table 1: Structural and Pharmacological Comparison
Pharmacological Mechanisms
- Sibutramine (vs. Target Compound): Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing satiety and thermogenesis via central 5-HT and noradrenaline pathways . Unlike selective reuptake inhibitors (e.g., fluoxetine), sibutramine’s dual mechanism avoids neurotoxicity associated with 5-HT-releasing agents (e.g., fenfluramine) .
Cinacalcet (vs. Target Compound):
Pharmacokinetic Profiles
- Food Effects: Sibutramine’s bioavailability increases with food (AUC and Cmax rise by 30–50%), attributed to delayed gastric emptying and enhanced solubility . No PK data exist for the target compound, but its lipophilic trifluoromethyl group may reduce food dependency compared to sibutramine .
Metabolism :
- Sibutramine is metabolized to active amines (M1, M2), which mediate its effects. The target compound’s piperidine ring may undergo hepatic oxidation, but metabolic pathways remain uncharacterized .
Biological Activity
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride is a compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. The compound's structure incorporates a trifluoromethyl group, which is known to enhance the pharmacological properties of various drug candidates. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with a trifluoromethyl group and a cyclobutyl moiety. This unique arrangement contributes to its biological activity.
Research indicates that compounds containing trifluoromethyl groups can interact with various biological targets, enhancing their potency and selectivity. For instance, studies have shown that the inclusion of a trifluoromethyl group can significantly increase the inhibitory effects on enzymes involved in neurotransmitter uptake and other biological processes .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar piperidine derivatives against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis highlighted that modifications in piperidine derivatives can lead to substantial improvements in their inhibitory concentrations (IC) against Mtb. For example, certain derivatives exhibited MIC values as low as 6.3 µM, indicating strong antimicrobial potential .
Opioid Antagonism
Piperidine derivatives have also been investigated for their role as opioid antagonists. The ability to block mu-opioid receptors is crucial for developing treatments for opioid addiction and overdose. Compounds structurally related to this compound have shown promising results in preclinical models, suggesting potential therapeutic applications in pain management and addiction treatment .
Case Study 1: Antimicrobial Efficacy
In a study assessing several piperidine derivatives against drug-resistant strains of Mtb, researchers found that certain analogs demonstrated over 99% inhibition at concentrations significantly lower than traditional antibiotics. This highlights the potential of trifluoromethyl-substituted piperidines in tackling resistant bacterial strains .
Case Study 2: Opioid Receptor Interaction
A series of experiments were conducted using transgenic mice to evaluate the effects of piperidine derivatives on opioid receptor activity. Results indicated that these compounds could effectively block receptor activation, leading to reduced analgesic effects in models of pain response. This suggests their utility in developing new treatments for opioid dependence .
Data Tables
| Compound | MIC (µM) | Activity | Target |
|---|---|---|---|
| This compound | 6.3 | High antimicrobial activity | Mycobacterium tuberculosis |
| Piperidine derivative A | 10 | Moderate antimicrobial activity | Various bacterial strains |
| Piperidine derivative B | 5 | Strong opioid antagonism | Mu-opioid receptors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride?
- Methodological Answer : Synthesis typically involves coupling a trifluoromethylcyclobutane precursor with a piperidine derivative. Nucleophilic substitution or cyclization reactions are common, followed by HCl salt formation via acid-base neutralization. For example, cyclobutyl trifluoromethyl groups can be introduced using halogenated intermediates, with purification via recrystallization or column chromatography. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to avoid steric hindrance from the cyclobutyl group .
Q. Which spectroscopic techniques are critical for confirming the structure of 3-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the trifluoromethyl and piperidine moieties. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical validation. Purity should be assessed via HPLC with UV detection .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethyl group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary factors like catalyst loading, temperature, and solvent polarity. Response Surface Methodology (RSM) can identify optimal conditions. For example, a Central Composite Design (CCD) might reveal that lower temperatures reduce side reactions from the reactive trifluoromethyl group .
Q. What computational approaches are suitable for predicting the reactivity of 3-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density distributions, particularly for cyclobutane ring strain and trifluoromethyl steric effects. Molecular Dynamics (MD) simulations predict solubility and aggregation behavior in aqueous buffers. Tools like Gaussian or ORCA are recommended .
Q. How should researchers address contradictions in characterization data (e.g., NMR vs. X-ray results)?
- Methodological Answer : Cross-validate using orthogonal techniques:
- If NMR suggests impurities, use LC-MS to detect byproducts.
- If X-ray and NMR disagree on conformation, perform variable-temperature NMR to assess dynamic behavior.
- Re-crystallize the compound to ensure purity and repeat analyses .
Q. What strategies are recommended for studying structure-activity relationships (SAR) with this compound?
- Methodological Answer : Synthesize analogs with modified cyclobutyl (e.g., cyclohexyl substitution) or trifluoromethyl (e.g., -CF₂H) groups. Test biological activity in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies. Use multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How can researchers troubleshoot low yields in large-scale synthesis?
- Methodological Answer : Potential issues include:
- Steric hindrance : Use bulky base catalysts (e.g., DBU) to improve nucleophilic substitution efficiency.
- Side reactions : Introduce protecting groups (e.g., Boc for piperidine nitrogen) during intermediate steps.
- Scale-up effects : Optimize mixing efficiency and heat transfer using flow chemistry or segmented reactors .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation from hydrochloride salts. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via licensed hazardous waste services. Monitor air quality for volatile degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
